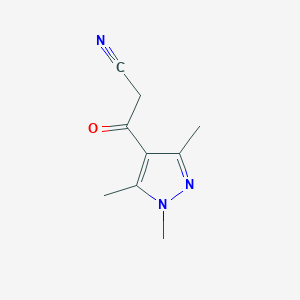
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine
描述
“4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C10H16N4O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H16N4O.ClH/c1-8-7-9 (15-2)13-10 (12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H . This indicates the presence of a pyrimidine ring substituted with a methoxy group, a methyl group, and a piperazine ring .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 244.72 .作用机制
Target of Action
Similar compounds have been found to target enzymes like acetylcholinesterase (ache) . AChE plays a crucial role in the cholinergic nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
Compounds with similar structures have been shown to inhibit ache . They bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
Based on its potential role as an ache inhibitor , it can be inferred that it affects the cholinergic pathway. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to prolonged cholinergic effects. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and cognition.
实验室实验的优点和局限性
The main advantage of using 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine in lab experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs and environmental pollutants on the body. However, there are some limitations to using this compound in lab experiments. For example, it is not completely understood how this compound acts on the body, and its effects on humans are not completely known.
未来方向
There are a number of potential future directions for research on 4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine. These include further studies into the mechanism of action of this compound, as well as studies into its effects on humans. Additionally, further studies into the synthesis of this compound could lead to more efficient and cost-effective methods of producing the compound. Finally, further studies into the effects of this compound on various diseases and disorders could lead to the development of new treatments and therapies.
科学研究应用
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins and enzymes, as well as to study the effects of various drugs on the body. Additionally, it has been used to study the mechanisms of signal transduction in cells, as well as to study the effects of various environmental pollutants on the human body.
安全和危害
生化分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . For instance, piperazine derivatives have been designed and synthesized as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease .
Cellular Effects
Similar compounds have been shown to have significant activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
Similar compounds have been shown to inhibit acetylcholinesterase, suggesting potential binding interactions with this enzyme .
属性
IUPAC Name |
4-methoxy-6-methyl-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-7-9(15-2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDDMIJAYBYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247003 | |
| Record name | 4-Methoxy-6-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163613-85-2 | |
| Record name | 4-Methoxy-6-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163613-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-6-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride](/img/structure/B3379471.png)
![2-[(Benzyloxy)methyl]-2-methylbutanoic acid](/img/structure/B3379475.png)
![3,5-dimethyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3379477.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidine hydrochloride](/img/structure/B3379488.png)
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine](/img/structure/B3379498.png)
![[3-(Hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B3379513.png)



